4-Chloro-5-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
4-Chloro-5-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a chemical compound with the molecular formula C12H16BClO3. This compound is known for its unique structure, which includes a boronic ester group, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 4-chloro-5-methylphenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the boronic ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to optimize the reaction time and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
4-Chloro-5-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to form stable boronic ester bonds. This property makes it a valuable reagent in cross-coupling reactions, where it acts as a boron source to facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
4-Chloro-5-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of both a chlorine atom and a boronic ester group in its structure. This combination allows for versatile reactivity and makes it suitable for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
4-chloro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWSBFTUBSAHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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